Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl-
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Overview
Description
N,N-Diphenyl-2-(phenylamino)benzenesulfonamide is an organic compound with the molecular formula C24H20N2O2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a sulfonamide group attached to a diphenylamine moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-2-(phenylamino)benzenesulfonamide typically involves the reaction of diphenylamine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of N,N-Diphenyl-2-(phenylamino)benzenesulfonamide can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-2-(phenylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N,N-Diphenyl-2-(phenylamino)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-2-(phenylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenyl-p-phenylenediamine: Another sulfonamide compound with similar structural features but different functional groups.
Benzenesulfonamide derivatives: A broad class of compounds with varying substituents on the sulfonamide group.
Uniqueness
N,N-Diphenyl-2-(phenylamino)benzenesulfonamide is unique due to its specific combination of diphenylamine and sulfonamide groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on a review of recent studies and findings.
Chemical Structure and Properties
Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- has the molecular formula C19H18N2O2S, with a molecular weight of approximately 400.5 g/mol. Its structure features a sulfonamide group linked to a diphenylamine moiety, which is critical for its biological activity. The compound's reactivity is primarily attributed to its sulfonamide and amine groups, allowing it to participate in various biochemical reactions.
The primary mechanism by which benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- exerts its biological effects is through the inhibition of specific enzymes, particularly carbonic anhydrase. This enzyme plays a crucial role in the conversion of carbon dioxide to bicarbonate, impacting physiological processes such as pH regulation and fluid balance. By binding to the active site of carbonic anhydrase, this compound can prevent its activity, leading to potential anti-inflammatory and antimicrobial effects.
Enzyme Inhibition
Research indicates that benzenesulfonamide derivatives demonstrate significant inhibitory effects on carbonic anhydrase (CA) isoforms. For instance, studies have shown that various sulfonamide compounds exhibit IC50 values in the low micromolar range against CA II, highlighting their potential as therapeutic agents for conditions like glaucoma and edema .
Antimicrobial Properties
Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- has been evaluated for its antimicrobial activity. In vitro studies utilizing disc diffusion methods have demonstrated that this compound exhibits notable antibacterial effects against various pathogens. The results suggest that it could be developed further as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of benzenesulfonamide compounds are linked to their ability to inhibit carbonic anhydrase activity. This inhibition can lead to reduced production of bicarbonate and subsequent changes in fluid dynamics within tissues, potentially alleviating inflammation-related conditions .
Case Studies and Experimental Findings
Table 1: Summary of Biological Activity Studies
Applications and Future Directions
Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- holds promise for various applications in medicine and industry:
- Therapeutics : Due to its enzyme inhibitory properties, it may be developed into treatments for conditions such as glaucoma and other diseases where carbonic anhydrase plays a role.
- Antimicrobial Agents : Its demonstrated antibacterial activity suggests potential uses in developing new antibiotics.
- Research Reagent : It serves as a valuable tool in organic synthesis and biochemical research due to its unique chemical properties .
Properties
CAS No. |
56751-89-4 |
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Molecular Formula |
C24H20N2O2S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-anilino-N,N-diphenylbenzenesulfonamide |
InChI |
InChI=1S/C24H20N2O2S/c27-29(28,24-19-11-10-18-23(24)25-20-12-4-1-5-13-20)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H |
InChI Key |
DBSFFUKDCBFHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2S(=O)(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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